molecular formula C10H22N2 B1346740 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine CAS No. 933724-18-6

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Cat. No.: B1346740
CAS No.: 933724-18-6
M. Wt: 170.3 g/mol
InChI Key: NHAIMMHBFBAOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine (MMPP) is an amine compound that has been studied for its potential applications in various scientific fields. It is a white crystalline powder that is soluble in water and has a melting point of approximately 150°C. MMPP has been widely used in the synthesis of various compounds, including drugs and pharmaceuticals, as well as in the production of various materials. MMPP has also been studied for its potential therapeutic applications, such as in the treatment of depression and anxiety.

Scientific Research Applications

Food Flavoring and Analysis

Branched aldehydes, including compounds similar to the target molecule, are significant in food products for their flavoring properties. The production and degradation pathways of these compounds from amino acids in both fermented and non-fermented products have been extensively reviewed, highlighting their importance in food science and technology (Smit, Engels, & Smit, 2009).

Renewable Feedstocks

The use of renewable feedstocks, such as soybean oil, to produce nitrogen-containing derivatives showcases the application of related amine functionalities in creating sustainable materials. This area of research focuses on transforming triglycerides into fatty amines and amides, which are critical in industrial applications (Biswas et al., 2008).

Volatile Organic Compound Analysis

In medical research, the analysis of volatile organic compounds (VOCs) for non-invasive diagnostics has been a significant area. Studies have found specific VOCs as potential biomarkers for diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), demonstrating the relevance of amine-related functionalities in developing diagnostic tools (Van Malderen et al., 2020).

Chemical Synthesis and Drug Design

The synthesis and application of compounds with functionalities similar to "2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine" in drug design and development have been extensively reviewed. For example, minor groove binders like Hoechst 33258, which shares a similar nitrogen-containing structure, have been utilized in fluorescent DNA staining and serve as starting points for drug design due to their DNA binding properties (Issar & Kakkar, 2013).

Environmental and Industrial Applications

The degradation of nitrogen-containing compounds, including amines and azo dyes, using advanced oxidation processes highlights the environmental relevance of such functionalities. These processes are crucial for the treatment of toxic and hazardous compounds in water, showcasing the environmental application of amine-functionalized compounds (Bhat & Gogate, 2021).

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, the others being mu and delta opioid receptors. They play a crucial role in pain perception, mood regulation, and stress response .

Mode of Action

This compound acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can result in a decrease in the perception of pain, a reduction in depressive symptoms, and a decrease in the effects of stress .

Biochemical Pathways

It is known that kor antagonists can influence the release of various neurotransmitters, including dopamine and serotonin, which can affect mood and pain perception .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity at the KOR. By blocking this receptor, the compound can reduce pain perception, alleviate depressive symptoms, and decrease the effects of stress .

Biochemical Analysis

Biochemical Properties

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with certain neurotransmitter receptors, modulating their function and affecting signal transduction pathways . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. For example, it has been found to inhibit certain enzymes involved in neurotransmitter metabolism, resulting in altered levels of neurotransmitters in the brain . This inhibition can have significant effects on neural function and behavior. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and altered organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . For example, it has been shown to influence the metabolism of neurotransmitters, leading to changes in their levels and activity . Understanding these metabolic pathways is essential for elucidating the compound’s overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its function and activity. The distribution of the compound within tissues can also affect its overall effectiveness and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanism and overall effects on cellular function.

Properties

IUPAC Name

2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAIMMHBFBAOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640855
Record name 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933724-18-6
Record name 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.